molecular formula C18H11BrN2O6 B3668856 [3-[(5-Bromofuran-2-carbonyl)amino]phenyl] 4-nitrobenzoate

[3-[(5-Bromofuran-2-carbonyl)amino]phenyl] 4-nitrobenzoate

Cat. No.: B3668856
M. Wt: 431.2 g/mol
InChI Key: TXMBGQGFOLLJHO-UHFFFAOYSA-N
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Description

[3-[(5-Bromofuran-2-carbonyl)amino]phenyl] 4-nitrobenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromofuran and nitrobenzoate moieties suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(5-Bromofuran-2-carbonyl)amino]phenyl] 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group, forming 5-bromofuran-2-carbonyl chloride. The next step involves the reaction of this intermediate with 3-aminophenyl to form the amide bond, resulting in 3-[(5-bromofuran-2-carbonyl)amino]phenyl. Finally, this compound is esterified with 4-nitrobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity. The purification process may involve crystallization, chromatography, or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-[(5-Aminofuran-2-carbonyl)amino]phenyl 4-nitrobenzoate.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [3-[(5-Bromofuran-2-carbonyl)amino]phenyl] 4-nitrobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromofuran moiety may also contribute to its biological activity by interacting with enzymes or receptors involved in key cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds containing the benzofuran ring system, known for their diverse biological activities.

    Thiophene derivatives: Similar to furan derivatives but with a sulfur atom, known for their applications in medicinal chemistry and materials science.

    Pyrazole derivatives: Heterocyclic compounds with a five-membered ring containing two nitrogen atoms, widely used in drug development.

Uniqueness

[3-[(5-Bromofuran-2-carbonyl)amino]phenyl] 4-nitrobenzoate is unique due to the combination of bromofuran and nitrobenzoate moieties, which may confer distinct chemical and biological properties

Properties

IUPAC Name

[3-[(5-bromofuran-2-carbonyl)amino]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O6/c19-16-9-8-15(27-16)17(22)20-12-2-1-3-14(10-12)26-18(23)11-4-6-13(7-5-11)21(24)25/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMBGQGFOLLJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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